![molecular formula C10H17NOSSi B12559044 2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- CAS No. 143266-40-4](/img/structure/B12559044.png)
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with N-methyl-N-[(trimethylsilyl)methyl]amine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxamide, N-ethyl-N-methyl-
- Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-
- 5-Methyl-N-(5-methyl-2-pyridinyl)-2-thiophenecarboxamide
Uniqueness
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
143266-40-4 |
|---|---|
Formule moléculaire |
C10H17NOSSi |
Poids moléculaire |
227.40 g/mol |
Nom IUPAC |
N-methyl-N-(trimethylsilylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H17NOSSi/c1-11(8-14(2,3)4)10(12)9-6-5-7-13-9/h5-7H,8H2,1-4H3 |
Clé InChI |
VMYLIXXLTGPCEE-UHFFFAOYSA-N |
SMILES canonique |
CN(C[Si](C)(C)C)C(=O)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


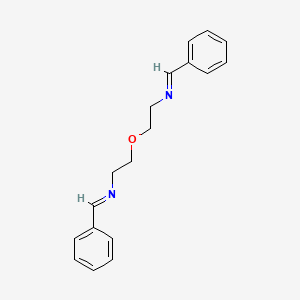
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
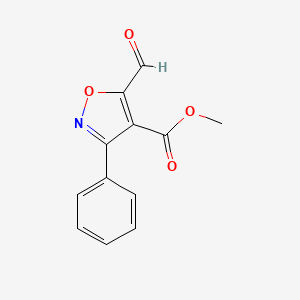
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
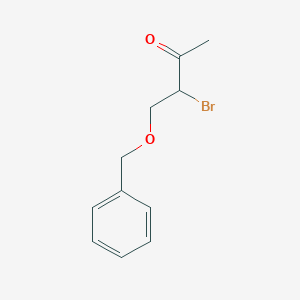
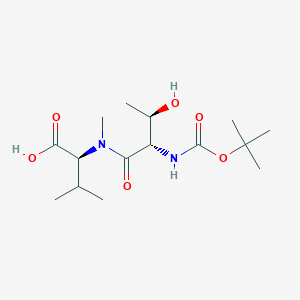

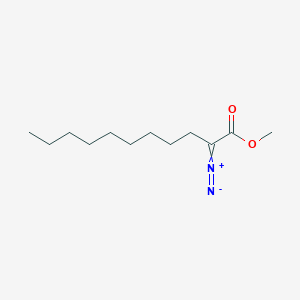
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)

![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
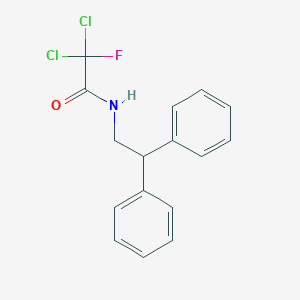
![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
